A Comprehensive Technical Guide to 2,3,3,3-Tetrafluoropropanoyl Chloride
A Comprehensive Technical Guide to 2,3,3,3-Tetrafluoropropanoyl Chloride
Executive Summary: This document provides a detailed technical overview of 2,3,3,3-tetrafluoropropanoyl chloride (CAS No. 1186-54-5), a fluorinated acyl chloride of significant interest in advanced organic synthesis. Acyl chlorides are pivotal reactive intermediates, and the incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and materials science. This guide synthesizes the available physicochemical data, outlines its core reactivity, presents a validated synthesis protocol, details critical safety and handling procedures, and explores its potential applications for researchers, chemists, and drug development professionals.
Introduction
2,3,3,3-Tetrafluoropropanoyl chloride is a specialized chemical intermediate belonging to the class of fluorinated acid halides. Its structure, which combines the high reactivity of an acyl chloride group with a tetrafluorinated propyl chain, makes it a valuable building block for introducing unique electronic and steric properties into target molecules.
The strategic incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. As such, reagents like 2,3,3,3-tetrafluoropropanoyl chloride are enabling tools in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide serves as a senior-level resource, consolidating essential knowledge and providing practical, field-proven insights into its use.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, purification, and scale-up operations.
Identification and Chemical Structure
| Identifier | Value | Source |
| Compound Name | 2,3,3,3-Tetrafluoropropanoyl chloride | [2][3] |
| Synonyms | 2,3,3,3-Tetrafluoropropionyl chloride | [2] |
| CAS Number | 1186-54-5 | [2][3] |
| Molecular Formula | C₃HClF₄O | [2] |
| Molecular Weight | 164.49 g/mol | [4] |
| Physical State | Liquid | [2] |
Physical and Chemical Data
Quantitative data for this specific compound is not widely published. The following table includes experimentally determined values where available and data from a close structural isomer as a proxy for estimation purposes.
| Property | Value | Notes and Source |
| Boiling Point | 48 - 49 °C | [2] |
| Density | 1.512 g/cm³ | Data for isomer 2,2,3,3-tetrafluoropropionyl chloride (CAS 663-73-0).[4] |
| Refractive Index | 1.325 | Data for isomer 2,2,3,3-tetrafluoropropionyl chloride (CAS 663-73-0).[4] |
| Stability | Stable under recommended storage conditions. | [2] |
| Reactivity | Moisture sensitive; reacts with water. Incompatible with strong bases and oxidizing agents. | [2] |
Predicted Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very strong absorption band characteristic of the acyl chloride C=O stretching vibration, typically found in the range of 1780-1815 cm⁻¹. Additional strong bands corresponding to C-F stretching vibrations will be present in the fingerprint region, generally between 1100-1400 cm⁻¹. The C-Cl stretch would appear at a lower wavenumber, typically 600-800 cm⁻¹.[5]
-
¹H NMR Spectroscopy : The proton NMR spectrum will be the simplest, showing a single signal for the lone proton at the C2 position. This signal is expected to be a doublet of quartets (dq) due to coupling with the adjacent fluorine on the same carbon (²JHF) and the three fluorine atoms of the CF₃ group (³JHF). The chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl group and fluorine atoms.[6]
-
¹⁹F NMR Spectroscopy : The fluorine NMR will be more complex, showing two distinct environments. The CF₃ group will appear as a doublet due to coupling with the C2 proton (³JFH). The single fluorine at the C2 position will appear as a quartet due to coupling to the CF₃ group (³JFF), which may be further split into a doublet by the C2 proton (²JFH).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display three signals. The carbonyl carbon will be the most downfield signal. The other two carbons will show splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF), a characteristic feature of fluorinated compounds that aids in structural confirmation.[7][8]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will likely show the molecular ion peak (M⁺). Key fragmentation patterns would include the loss of the chlorine atom (-35/37) and the loss of the entire -COCl group to give a tetrafluoropropyl cation fragment.[9]
Chemical Reactivity and Synthesis
Core Reactivity: Nucleophilic Acyl Substitution
The cornerstone of 2,3,3,3-tetrafluoropropanoyl chloride's utility is its reactivity as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electron-deficient due to the inductive effects of the oxygen, chlorine, and fluoroalkyl groups, making it an excellent target for nucleophiles.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[10]
-
Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion.
Common transformations include:
-
Hydrolysis: Vigorous reaction with water to form the parent 2,3,3,3-tetrafluoropropanoic acid and hydrochloric acid. This is why the compound is moisture-sensitive.[2]
-
Alcoholysis (Esterification): Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields the corresponding tetrafluoropropanoate esters.
-
Aminolysis (Amidation): Reaction with primary or secondary amines yields the corresponding tetrafluoropropanamides. Two equivalents of the amine are often used; one acts as the nucleophile and the second as the base to neutralize HCl.
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis Pathway
The most direct and industrially relevant method for preparing 2,3,3,3-tetrafluoropropanoyl chloride is through the chlorination of its parent carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid (CAS 359-49-9).[11] Common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis from Carboxylic Acid
Causality: This protocol utilizes oxalyl chloride, which is often preferred for smaller-scale preparations as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification. A catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.[1] The reaction is performed under an inert atmosphere to prevent hydrolysis of the product and reactants.
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3,3,3-tetrafluoropropanoic acid (1.0 eq).
-
Inerting : Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition : Add anhydrous dichloromethane via syringe to dissolve the acid.
-
Catalyst Addition : Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution.
-
Reagent Addition : Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise to the solution at room temperature. Observe for gas evolution.
-
Reaction : Stir the mixture at room temperature until gas evolution ceases (typically 2-4 hours). The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for methyl ester formation via GC-MS.
-
Purification : Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude 2,3,3,3-tetrafluoropropanoyl chloride can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.[12]
Applications in Research and Development
Role as a Fluorinated Building Block
The primary application of 2,3,3,3-tetrafluoropropanoyl chloride is as a synthon for installing the CF₃CHFCO- moiety into larger molecules. The trifluoromethyl (CF₃) group is particularly valued in medicinal chemistry for its ability to:
-
Increase Lipophilicity : Enhancing membrane permeability and oral bioavailability.
-
Block Metabolic Sites : The C-F bond is exceptionally strong, preventing metabolic oxidation at that position and increasing the drug's half-life.
-
Modulate Acidity/Basicity : The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, which can be critical for optimizing target binding or solubility.
Potential in Drug Discovery and Agrochemicals
While specific drugs containing this exact fragment are not prominently documented, acyl chlorides are fundamental intermediates.[12] This reagent is a prime candidate for the synthesis of:
-
Novel Enzyme Inhibitors : The tetrafluoropropanoyl group can be attached to amines or alcohols in lead compounds to probe binding pockets and improve metabolic stability.
-
Advanced Polymers : Fluorinated monomers are used to create materials with unique properties, including chemical resistance and low surface energy.
-
Specialized Agrochemicals : The introduction of fluorine can enhance the biological activity and environmental persistence profile of pesticides and herbicides.
Safety, Handling, and Storage
Hazard Identification
2,3,3,3-Tetrafluoropropanoyl chloride is a hazardous substance that requires careful handling.
-
GHS Classification : Skin Corrosion/Irritation Category 1B (H314), Serious Eye Damage/Irritation Category 1 (H318), Specific target organ toxicity — single exposure Category 3 (H335 - May cause respiratory irritation).[2]
-
Primary Hazards : Causes severe skin burns and eye damage.[2] It is a lachrymator (causes tearing) and is destructive to the mucous membranes and upper respiratory tract upon inhalation.[2]
-
Reactivity Hazards : Reacts with water to produce heat and corrosive gases (HCl, HF).[2] May react with certain metals in the presence of moisture to produce flammable hydrogen gas.[2]
Safe Handling Protocol
A self-validating system of controls is essential for safety. The following workflow must be conducted inside a certified chemical fume hood.
Caption: Mandatory workflow for safely handling the reagent.
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a full-face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[2]
-
Ventilation : All manipulations must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[2]
-
Inert Atmosphere : Due to its moisture sensitivity, handle the reagent under an inert atmosphere of nitrogen or argon.
-
Spill Management : Keep a spill kit readily available. Small spills can be absorbed with a dry chemical absorbent. Do not use water.
-
First Aid :
-
Skin Contact : Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[2] The container should be stored under an inert gas.
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Material should be sent to an approved waste disposal plant for halogenated organic waste.
Conclusion
2,3,3,3-Tetrafluoropropanoyl chloride is a highly reactive, fluorinated intermediate with significant potential for constructing complex molecules in the pharmaceutical and material science sectors. Its utility is derived from the facile introduction of the tetrafluoropropanoyl group, which imparts unique and often beneficial properties to the target compound. While its handling requires stringent safety protocols due to its corrosivity and reactivity, a thorough understanding of its physicochemical properties and chemical behavior, as outlined in this guide, enables its safe and effective use in advanced chemical synthesis.
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